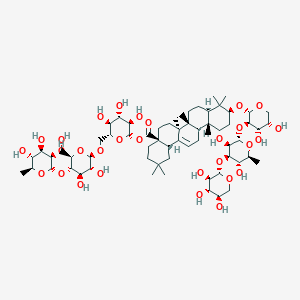
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
Wirkmechanismus
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride binds to nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. By binding to these receptors, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances the activity of these receptors, leading to improved cognitive function and analgesic effects.
Biochemische Und Physiologische Effekte
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have various biochemical and physiological effects, including:
1. Improved cognitive function: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances cognitive function, including learning, memory, and attention.
2. Analgesic effects: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Anti-inflammatory effects: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has high potency, making it a useful tool for studying the effects of nicotinic acetylcholine receptors.
2. Selectivity: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is selective for nicotinic acetylcholine receptors, making it a useful tool for studying the specific effects of these receptors.
3. Limited solubility: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has limited solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
For research include the development of more potent analogs, identification of new therapeutic applications, and mechanistic studies to better understand its effects.
Synthesemethoden
The synthesis of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride involves the reaction between 2-(2-(N,N-dimethylamino)ethoxy)ethanol and 1-benzo[b]thiophen-5-yl ethanol. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound include:
1. Treatment of cognitive disorders: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia.
2. Pain management: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Addiction treatment: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on addiction to nicotine and other drugs.
Eigenschaften
CAS-Nummer |
131964-30-2 |
|---|---|
Produktname |
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride |
Molekularformel |
C14H20ClNO2S |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
1-(1-benzothiophen-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-15(2)6-7-17-10-13(16)11-3-4-14-12(9-11)5-8-18-14;/h3-5,8-9,13,16H,6-7,10H2,1-2H3;1H |
InChI-Schlüssel |
HCLIFWZTTKDJGO-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Kanonische SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Synonyme |
alpha-((2-(Dimethylamino)ethoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)



![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)





![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
